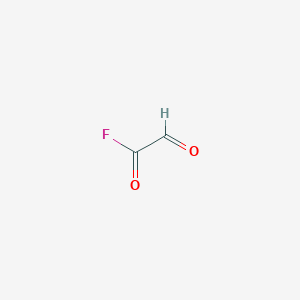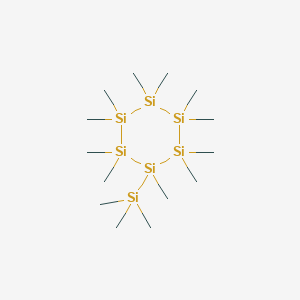
Cyclohexasilane, undecamethyl(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexasilane, undecamethyl(trimethylsilyl)- is a chemical compound characterized by its unique silicon-based structure. It is a member of the oligosilane family, which are silicon analogues of alkanes. This compound is notable for its applications in various fields, including materials science and organic chemistry, due to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexasilane, undecamethyl(trimethylsilyl)- typically involves the reaction of hexachlorodisilane with trimethylsilyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The process involves multiple steps, including the formation of intermediate compounds and subsequent purification steps to achieve high purity.
Industrial Production Methods: Industrial production of cyclohexasilane, undecamethyl(trimethylsilyl)- involves distillation under reduced pressure to obtain the compound in high purity. The absolute pressure during distillation is set to 2 kPa or less, and the heating temperature is maintained between 25 to 100°C .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexasilane, undecamethyl(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon oxides.
Reduction: It can be reduced to form lower-order silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like chlorotrimethylsilane are employed for substitution reactions.
Major Products: The major products formed from these reactions include various silanes and silicon-based compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Cyclohexasilane, undecamethyl(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of silicon-based materials and as a reagent in organic synthesis.
Biology: The compound is explored for its potential use in biological imaging and as a component in biosensors.
Medicine: Research is ongoing into its use in drug delivery systems and medical imaging.
Industry: It is utilized in the production of advanced materials, including semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism of action of cyclohexasilane, undecamethyl(trimethylsilyl)- involves its ability to form stable silicon-silicon bonds and its reactivity with various functional groups. The trimethylsilyl groups provide steric protection, allowing for selective reactions. The compound can act as a radical-based reducing agent, facilitating the reduction of functional groups in organic substrates .
Comparaison Avec Des Composés Similaires
Tetramethylsilane: A simpler analogue with fewer methyl groups.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Hexamethyldisilane: Another member of the oligosilane family with different reactivity.
Uniqueness: Cyclohexasilane, undecamethyl(trimethylsilyl)- is unique due to its ring structure and the presence of multiple trimethylsilyl groups, which enhance its stability and reactivity. This makes it particularly useful in applications requiring high purity and specific reactivity .
Propriétés
Numéro CAS |
57171-38-7 |
|---|---|
Formule moléculaire |
C14H42Si7 |
Poids moléculaire |
407.08 g/mol |
Nom IUPAC |
trimethyl-(1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinan-1-yl)silane |
InChI |
InChI=1S/C14H42Si7/c1-15(2,3)21(14)19(10,11)17(6,7)16(4,5)18(8,9)20(21,12)13/h1-14H3 |
Clé InChI |
RKDCHFXTNKZFLK-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)[Si](C)(C)C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


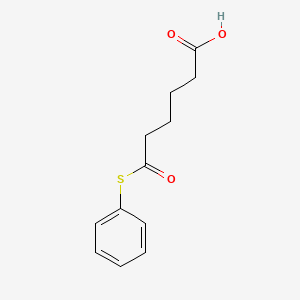

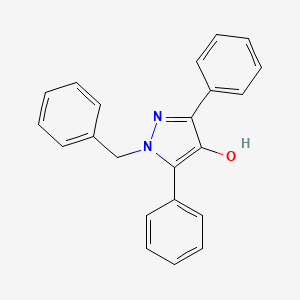

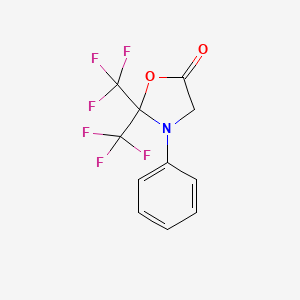
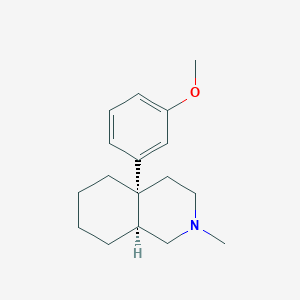
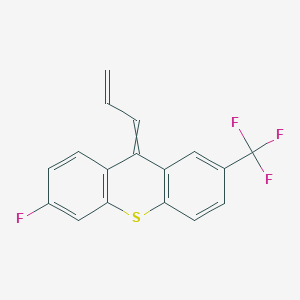
![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)

![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)
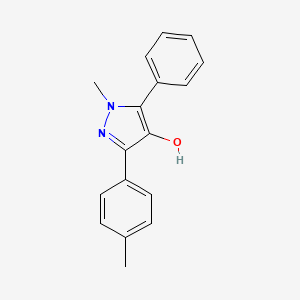

![Benzamide, N-[[(1-thioxoethyl)amino]carbonyl]-](/img/structure/B14620902.png)
